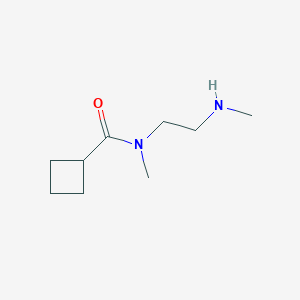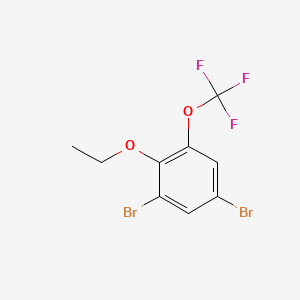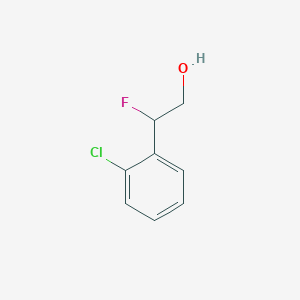
(4,4,4-Trifluorobutanoyl)-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,4-Trifluorobutanoyl)-D-valine is a compound that combines the structural features of trifluorobutanoyl and D-valine The trifluorobutanoyl group introduces fluorine atoms into the molecule, which can significantly alter its chemical and physical properties D-valine is an amino acid that is part of the structure of many proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Trifluorobutanoyl)-D-valine typically involves the reaction of D-valine with 4,4,4-trifluorobutanoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include cooling to control the exothermic nature of the reaction and to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,4-Trifluorobutanoyl)-D-valine can undergo various types of chemical reactions, including:
Oxidation: The trifluorobutanoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluorobutanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,4,4-Trifluorobutanoyl)-D-valine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. The incorporation of this compound into peptides and proteins can provide insights into the role of fluorine in biological systems.
Medicine
In medicine, this compound has potential applications in drug design and development. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, polymers, and electronic materials .
Mécanisme D'action
The mechanism of action of (4,4,4-Trifluorobutanoyl)-D-valine involves its interaction with specific molecular targets. The trifluorobutanoyl group can interact with enzymes and receptors, altering their activity. The D-valine component can be recognized by biological systems, allowing the compound to be incorporated into proteins and peptides. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluorobutanoyl chloride: A precursor in the synthesis of (4,4,4-Trifluorobutanoyl)-D-valine.
4,4,4-Trifluorobutanol: Another fluorinated compound with different applications.
N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine: A compound with a similar trifluorobutanoyl group but different biological activity
Uniqueness
This compound is unique due to its combination of a fluorinated acyl group and an amino acid. This structure allows it to interact with both chemical and biological systems in ways that other compounds cannot. Its ability to introduce fluorine atoms into peptides and proteins makes it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14F3NO3 |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-(4,4,4-trifluorobutanoylamino)butanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)7(8(15)16)13-6(14)3-4-9(10,11)12/h5,7H,3-4H2,1-2H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
Clé InChI |
QEJQYLSLCQIJFW-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NC(=O)CCC(F)(F)F |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



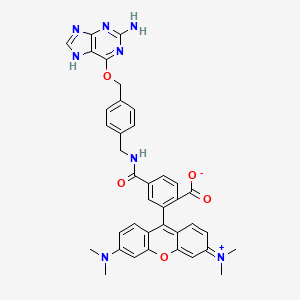


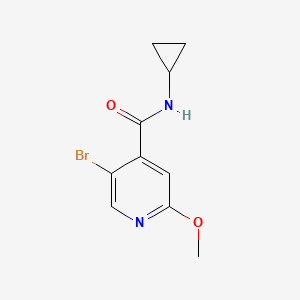
![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)
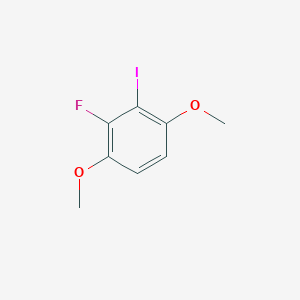


![4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline](/img/structure/B14765004.png)
